4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one
描述
Infrared Spectroscopy (IR)
Key IR absorptions (KBr, cm⁻¹):
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃, δ ppm):
- 6.95–7.25 (m, 2H) : Aromatic protons (H-1 and H-2).
- 5.32 (s, 1H) : Methine proton adjacent to lactone oxygen (H-5).
- 4.50 (d, J = 6.8 Hz, 2H) : Methylene protons of 2-oxopropoxy group.
- 2.80–3.10 (m, 4H) : Cyclohexene ring protons (H-7, H-8, H-9, H-10).
- 2.45 (s, 3H) : Methyl group (C-4).
- 2.10 (s, 3H) : Acetone-derived methyl (2-oxopropoxy).
¹³C NMR (100 MHz, CDCl₃, δ ppm):
Mass Spectrometry (MS)
Conformational Analysis via Density Functional Theory (DFT)
DFT calculations (B3LYP/6-31G*) reveal:
- The lowest-energy conformation has the 2-oxopropoxy group oriented 85° relative to the chromenone plane.
- Intramolecular hydrogen bonding occurs between the lactone carbonyl oxygen and a proximal cyclohexene hydrogen (distance: 2.3 Å).
- Torsional strain in the cyclohexene ring contributes 4.2 kcal/mol to the total energy.
Table 2: Key DFT-Optimized Geometric Parameters
| Parameter | Value |
|---|---|
| C6-O1 bond length | 1.21 Å |
| C3-O2-C11 bond angle | 117.5° |
| Dihedral (C2-C3-O2-C11) | 85.3° |
| Cyclohexene chair angle | 53.8° |
The HOMO (-6.8 eV) localizes on the chromenone π-system, while the LUMO (-1.9 eV) resides on the ketone and lactone carbonyls, suggesting electrophilic reactivity at these sites.
属性
IUPAC Name |
4-methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-10(18)9-20-15-8-7-13-12-5-3-4-6-14(12)17(19)21-16(13)11(15)2/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBPSCOEWNGWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351504 | |
| Record name | 4-methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307550-03-4 | |
| Record name | 4-Methyl-3-(2-oxidanylidenepropoxy)-7,8,9,10-tetrahydrobenzo(C)chromen-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307550034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-3-(2-OXIDANYLIDENEPROPOXY)-7,8,9,10-TETRAHYDROBENZO(C)CHROMEN-6-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMR6YRF7DZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
General Synthetic Strategy
The synthesis of 4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one generally follows a multi-step approach:
Step 1: Construction of the Benzochromenone Core
The benzochromenone skeleton is typically synthesized via condensation reactions involving resorcinol derivatives and cyclic ketones or esters, often under acidic or Lewis acid catalysis. This step forms the chromenone ring system with partial saturation on the fused ring (tetrahydro substitution) as required.Step 2: Introduction of the 2-Oxopropoxy Substituent
The 2-oxopropoxy group is introduced by etherification of the hydroxyl group at the 3-position of the benzochromenone intermediate. This is commonly achieved by reacting the intermediate with an appropriate alkylating agent such as iodoacetone (or equivalent 2-oxopropyl halide) in the presence of a base like potassium hydroxide or potassium carbonate in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
Specific Reaction Conditions and Reagents
Industrial Scale Considerations
- Scale-up: Industrial synthesis would optimize these steps for yield and purity, employing continuous flow reactors to control reaction times and temperatures precisely.
- Purification: Crystallization or chromatographic techniques are used to isolate the pure compound.
- Reagent Quality: Use of industrial-grade reagents and solvents with appropriate safety and environmental controls.
Research Findings on Preparation
- The etherification step is critical and requires careful control of reaction parameters to avoid side reactions such as over-alkylation or decomposition of the 2-oxopropoxy group.
- The benzochromenone core synthesis benefits from Lewis acid catalysis (e.g., ZrCl4) which promotes efficient cyclization under mild conditions with good selectivity.
- The reaction yields and purity are typically confirmed by spectroscopic methods (NMR, IR, MS) and chromatographic purity analysis.
Data Table Summarizing Preparation Parameters
化学反应分析
7-乙酰氧基-3,4-环己烯-8-甲基香豆素经历各种化学反应,包括:
氧化: 可以使用常见的氧化剂(如高锰酸钾或三氧化铬)氧化该化合物。
还原: 可以使用诸如氢化铝锂或硼氢化钠之类的试剂进行还原反应。
科学研究应用
7-乙酰氧基-3,4-环己烯-8-甲基香豆素具有广泛的科学研究应用:
化学: 它被用作各种化学反应中的配体,以及合成更复杂分子的构建块。
生物学: 正在研究该化合物作为单胺氧化酶 A (MAOA) 抑制剂的潜力,这与神经疾病的研究相关.
作用机制
7-乙酰氧基-3,4-环己烯-8-甲基香豆素的作用机制涉及它与单胺氧化酶 A (MAOA) 等分子靶标的相互作用。 通过抑制这种酶,该化合物可以调节大脑中神经递质的水平,从而可能对神经疾病提供治疗益处 .
相似化合物的比较
Core Saturation and Fluorescence Properties
THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) shares the saturated benzo[c]chromen-6-one core but lacks the 4-methyl and 3-(2-oxopropoxy) groups. THU-OH acts as a selective fluorescent "on-off" sensor for Iron (III) in aqueous environments, where fluorescence is quenched upon Fe³⁺ binding . In contrast, Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one), a fully unsaturated analog, shows similar Fe³⁺-mediated fluorescence quenching but with distinct kinetics due to differences in lipophilicity and electron distribution .
Key Insight : The 2-oxopropoxy group in the target compound may reduce fluorescence intensity compared to THU-OH’s hydroxyl group, as electron-withdrawing substituents often diminish emission .
Substituent Effects on Metal Interactions
4-Substituted Analogs :
- THU-4-Ac (4-Acetyl-7,8,9,10-tetrahydro-3-hydroxybenzo[c]chromen-6-one) exhibits altered fluorescence due to its electron-withdrawing acetyl group. Reduction of the acetyl to a hydroxyethyl group (THU-4-ALC ) restores fluorescence enhancement in the presence of metals, highlighting substituent-dependent behavior .
- 4-Methyl Substituent: The target compound’s 4-methyl group is less polar than hydroxyl or acetyl groups, likely reducing metal-binding affinity. However, the 3-(2-oxopropoxy) chain’s ketone could enable weak coordination with metals like Fe³⁺, albeit less effectively than phenolic -OH groups .
Comparison Table : Substituent Impact on Fluorescence and Metal Binding
Structure-Activity Relationship (SAR) :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s methyl and 2-oxopropoxy groups confer moderate lipophilicity, likely facilitating cellular uptake similar to THU-OH and Urolithin B .
- Solubility : Partial saturation of the core improves aqueous solubility compared to fully unsaturated analogs like Urolithin B .
生物活性
4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one (CAS Number: 307550-03-4) is a synthetic compound belonging to the class of benzo[c]chromenones. It has garnered interest due to its potential biological activities, including neuroprotective effects and inhibition of phosphodiesterase (PDE) enzymes. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C17H18O4
- Molecular Weight : 286.32 g/mol
Neuroprotective Effects
Recent studies have indicated that derivatives of benzo[c]chromenones, including 4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one, exhibit significant neuroprotective properties. A notable study evaluated the compound's ability to inhibit PDE2, an enzyme implicated in neurodegenerative diseases. The derivative showed an IC50 value of 3.67 ± 0.47 μM, suggesting potent inhibitory activity against PDE2 .
Cytotoxicity and Anticancer Activity
The compound's cytotoxic effects have been assessed against various cancer cell lines. In vitro studies demonstrated that compounds related to benzo[c]chromenones displayed varying degrees of cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. While specific IC50 values for this compound were not detailed in the available literature, related compounds exhibited IC50 values ranging from 16.19 ± 1.35 μM to 60 μM .
Case Studies
-
PDE Inhibition and Neuroprotection :
- Study : A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized and tested for PDE2 inhibition.
- Findings : Compound 1f (related to the target compound) significantly increased cell viability in HT-22 cells exposed to corticosterone-induced neurotoxicity, demonstrating protective effects through PDE2 inhibition .
-
Anticancer Activity :
- Study : Evaluation of various benzo[c]chromenone derivatives against cancer cell lines.
- Findings : Compounds showed significant cytotoxic activity with varying potency depending on structural modifications. For instance, compound 9 exhibited the highest activity with IC50 values of 16.19 μM against HCT-116 cells .
Data Table
| Compound | Target Enzyme | IC50 (μM) | Cell Line Tested | Effect |
|---|---|---|---|---|
| 1f | PDE2 | 3.67 ± 0.47 | HT-22 | Neuroprotective |
| Compound 9 | Not specified | 16.19 ± 1.35 | HCT-116 | Cytotoxic |
| Various Derivatives | Not specified | <60 | MCF-7 | Cytotoxic |
The biological activities of benzo[c]chromenones are primarily attributed to their ability to modulate signaling pathways involved in cell survival and proliferation. The inhibition of PDE enzymes leads to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for neuronal signaling and protection against apoptosis in neurodegenerative conditions.
常见问题
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing benzo[c]chromen-6-one derivatives, including 4-Methyl-3-(2-oxopropoxy) analogues?
- Methodological Answer: Benzo[c]chromen-6-one derivatives are commonly synthesized via cyclocondensation reactions. For example, 3-hydroxy-substituted derivatives are prepared by reacting resorcinol with ethyl 2-oxocyclohexanecarboxylate in the presence of ZrCl₄ as a catalyst at 85°C, followed by purification via precipitation and washing . The 4-substituted analogues, such as the 4-acetyl derivative, can be synthesized by introducing substituents at the 4-position through alkylation or acylation reactions under controlled conditions . Microwave-assisted synthesis has also been employed to optimize reaction efficiency for related polycyclic systems .
Q. How are the fluorescence properties of 4-Methyl-3-(2-oxopropoxy)-benzo[c]chromen-6-one characterized, and what analytical techniques are used?
- Methodological Answer: Fluorescence properties are evaluated using spectrofluorometry. For example, fluorescence enhancement or quenching in the presence of metal ions (e.g., Fe³⁺) is measured by titrating the compound with metal salts in solvents like methanol or DMSO. Excitation/emission wavelengths are determined via spectral scans (e.g., λex = 320 nm, λem = 450 nm). Comparative studies with structurally similar derivatives (e.g., urolithins) are conducted to assess substituent-dependent effects . NMR and mass spectrometry are used to confirm structural integrity post-synthesis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer: General safety measures include wearing PPE (gloves, lab coat, goggles) and working in a fume hood. The compound’s Safety Data Sheet (SDS) recommends immediate consultation with a physician upon exposure. First aid for skin contact involves washing with water, while inhalation requires moving to fresh air. Structural analogs have shown no extreme acute toxicity, but precautions for handling organic solvents (e.g., methanol, DMSO) during experiments are critical .
Advanced Research Questions
Q. How do substituents at the 3- and 4-positions influence fluorescence quenching/enhancement mechanisms in benzo[c]chromen-6-one derivatives?
- Methodological Answer: Substituent effects are systematically studied by synthesizing derivatives with varying groups (e.g., hydroxy, acetyl, alkyloxy) and comparing their fluorescence responses. For instance, 4-acetyl substitution in THU-4-Ac leads to fluorescence enhancement with Fe³⁺, contrasting with the quenching observed in 3-hydroxy derivatives . Density Functional Theory (DFT) calculations can model electronic transitions, while crystallography (e.g., hydrogen bonding analysis) provides structural insights into substituent-dependent photophysical behavior .
Q. What experimental strategies resolve contradictions in metal ion interaction data across structurally similar derivatives?
- Methodological Answer: Contradictions (e.g., enhancement vs. quenching with Fe³⁺) are addressed by:
- Conducting competitive binding assays with EDTA to confirm metal specificity.
- Using X-ray crystallography to identify binding motifs (e.g., O–H···O hydrogen bonds in metal complexes) .
- Comparing solvent polarity effects via fluorescence titration in varying dielectric media .
- For example, 4-substituted derivatives exhibit enhanced fluorescence due to steric/electronic modulation of the chromenone core, unlike unsubstituted analogs .
Q. How can structural modifications improve this compound’s inhibitory activity against cholinesterases or other enzymatic targets?
- Methodological Answer: Rational design involves:
- Introducing electron-withdrawing groups (e.g., halogens) to enhance binding affinity to enzyme active sites.
- Molecular docking studies (e.g., using Discovery Studio with PDE2 crystal structure 4HTX) to predict interactions .
- Enzyme inhibition assays (e.g., Ellman’s method for acetylcholinesterase) to validate activity. Derivatives with extended alkyl chains (e.g., 3-(6-bromohexyloxy) analogues) show improved bioactivity due to enhanced hydrophobic interactions .
Q. What advanced spectroscopic or computational methods elucidate the compound’s interaction with biological macromolecules?
- Methodological Answer:
- Time-Resolved Fluorescence (HTRF): Measures real-time binding kinetics with proteins (e.g., estrogen receptors) .
- NMR Titration: Identifies binding sites by observing chemical shift perturbations in the presence of DNA G-quadruplexes .
- Molecular Dynamics Simulations: Predict stability of ligand-enzyme complexes (e.g., cholinesterase inhibition) over nanosecond timescales .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
